Memogain
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was developed to enhance the cognitive efficacy of galantamine by achieving higher brain-to-blood concentrations . This compound is primarily investigated for its potential in treating Alzheimer’s disease due to its ability to improve cognitive functions with fewer gastrointestinal side effects compared to oral galantamine .
Preparation Methods
GLN-1062 is synthesized through a series of chemical reactions that convert galantamine into its prodrug form. The synthetic route involves the esterification of galantamine with a lipophilic moiety to enhance its ability to cross the blood-brain barrier . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for GLN-1062 would likely involve large-scale synthesis using similar reaction conditions, followed by purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
GLN-1062 undergoes several types of chemical reactions, including hydrolysis and enzymatic cleavage. Upon administration, GLN-1062 is rapidly cleaved into galantamine by carboxy-esterases present in the blood . This hydrolysis reaction is crucial for the activation of the prodrug, allowing galantamine to exert its pharmacological effects. Common reagents and conditions for these reactions include aqueous solutions and physiological pH levels. The major product formed from these reactions is galantamine, which is the active compound responsible for the therapeutic effects of GLN-1062 .
Scientific Research Applications
GLN-1062 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying prodrug design and drug delivery systems. In biology, GLN-1062 is used to investigate the mechanisms of neuroprotection and cognitive enhancement. In medicine, it is being explored as a potential treatment for Alzheimer’s disease and other cognitive disorders due to its ability to improve cognitive functions with fewer side effects . Additionally, GLN-1062 has industrial applications in the development of novel drug formulations and delivery methods .
Mechanism of Action
The mechanism of action of GLN-1062 involves its conversion to galantamine, which is a reversible, competitive inhibitor of the enzyme acetylcholinesterase . By inhibiting this enzyme, galantamine increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission and improving cognitive functions. The molecular targets of GLN-1062 include acetylcholinesterase and nicotinic acetylcholine receptors, which play key roles in modulating synaptic plasticity and cognitive processes .
Comparison with Similar Compounds
GLN-1062 is unique compared to other similar compounds due to its intranasal administration and lipophilic nature, which allow for higher brain-to-blood concentrations and improved cognitive efficacy . Similar compounds include other acetylcholinesterase inhibitors such as donepezil and rivastigmine, which are also used to treat Alzheimer’s disease . these compounds are typically administered orally and may have more pronounced gastrointestinal side effects . GLN-1062’s ability to achieve higher brain concentrations with fewer side effects makes it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNJTYHRABHIY-WXVUKLJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224169-27-1 |
Source
|
Record name | Galantamine benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.